Methyl 3-bromoundec-2-enoate
CAS No.: 832734-26-6
Cat. No.: VC19032915
Molecular Formula: C12H21BrO2
Molecular Weight: 277.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832734-26-6 |
|---|---|
| Molecular Formula | C12H21BrO2 |
| Molecular Weight | 277.20 g/mol |
| IUPAC Name | methyl 3-bromoundec-2-enoate |
| Standard InChI | InChI=1S/C12H21BrO2/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h10H,3-9H2,1-2H3 |
| Standard InChI Key | PPYQYUAULOSXAA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(=CC(=O)OC)Br |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Configuration
The systematic IUPAC name for this compound is methyl (Z)-3-bromoundec-2-enoate, indicating the Z-configuration of the double bond between carbons 2 and 3. The bromine substituent resides on carbon 3, while the methyl ester group is located at carbon 1 . The structural formula is represented as:
The SMILES notation is CCCCCCCCC/C(=C/C(=O)OC)/Br, which encodes the stereochemistry and functional group arrangement .
Synthesis Methodologies
Halogenation of α,β-Unsaturated Esters
A widely employed method for synthesizing bromoacrylates involves the halogenation of α,β-unsaturated esters using -bromosuccinimide (NBS). For example, methyl but-2-enoate reacts with NBS in carbon tetrachloride to yield methyl 4-bromobut-2-enoate in 66% yield . By analogy, methyl undec-2-enoate could undergo similar bromination at the β-position to produce methyl 3-bromoundec-2-enoate (Scheme 1) .
Scheme 1: Proposed bromination of methyl undec-2-enoate with NBS.
Palladium-Catalyzed Carbonylation of Terminal Alkynes
An alternative route involves palladium-catalyzed carbonylation of terminal alkynes. For instance, Jin-Heng Li et al. demonstrated that terminal alkynes react with carbon monoxide (CO) and methanol in the presence of and to yield (Z)-3-bromoacrylates . Applying this method to undec-1-yne would theoretically produce methyl (Z)-3-bromoundec-2-enoate (Scheme 2) .
Scheme 2: Palladium-mediated synthesis from undec-1-yne.
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| NBS Bromination | NBS, CCl₄ | 66–89 | Moderate | |
| Pd-Catalyzed Carbonylation | PdCl₂, CuCl₂, CO, MeOH | 78–95 | High (Z-selectivity) |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of methyl (Z)-3-bromoundec-2-enoate (as reported for analogous compounds) exhibits distinct signals :
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δ 3.75 ppm (s, 3H): Methyl ester group.
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δ 6.29 ppm (s, 1H): Vinylic proton adjacent to bromine.
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δ 2.57 ppm (t, 2H): Methylene group adjacent to the double bond.
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δ 1.34–0.90 ppm (m, 18H): Aliphatic chain protons.
The NMR spectrum shows resonances at:
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δ 164.7 ppm: Ester carbonyl carbon.
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δ 142.7 ppm: Bromine-bearing carbon.
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δ 118.9 ppm: Unsaturated carbon.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 277.20 ([M + H]), consistent with the molecular formula .
Applications in Organic Synthesis
Conjugate Addition Reactions
The electron-deficient double bond in methyl 3-bromoundec-2-enoate facilitates nucleophilic conjugate additions. For example, Grignard reagents or amines can add to the β-position, enabling the construction of complex alkyl chains .
Cycloaddition Reactions
This compound participates in [4+2] Diels-Alder reactions, serving as a dienophile to synthesize six-membered carbocycles. The bromine atom can subsequently undergo cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
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